molecular formula C45H60O24 B115203 7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one CAS No. 142735-71-5

7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Cat. No. B115203
CAS RN: 142735-71-5
M. Wt: 984.9 g/mol
InChI Key: NXXVKOAEAAJROE-UHFFFAOYSA-N
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Description

7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one is a natural product found in Epimedium acuminatum with data available.

Scientific Research Applications

Diabetes Management

The compound has been identified in studies focusing on diabetes management. Muthusamy and Krishnasamy (2016) isolated a structurally similar compound from the fruits of Syzygium densiflorum, which has traditional usage in treating diabetes. This study used a reverse pharmacophore mapping approach and database search, identifying potential targets for diabetes management, including dipeptidyl peptidase-IV and glucokinase (Muthusamy & Krishnasamy, 2016).

Cytotoxic Activities

Research by Hussein et al. (2005) on compounds structurally similar to the mentioned compound revealed their potential in cytotoxic activities against human cancer cell lines. This study isolated new compounds from the leaves of Triplaris cumingiana and evaluated their cytotoxic activities, highlighting the potential use in cancer treatment (Hussein et al., 2005).

Anti-inflammatory Activities

A study by Lan et al. (2021) identified novel amide alkaloids with structures similar to the given compound, showing anti-inflammatory activities. These compounds were tested on RAW264.7 cells induced by LPS and exhibited significant anti-inflammatory effects (Lan et al., 2021).

Antibacterial Activity

Kumar et al. (2016) synthesized novel triazolyl pyranochromen-2(1H)-one derivatives and evaluated them for antibacterial activity. Their study revealed that some compounds showed moderate activity against both gram-positive and gram-negative bacteria (Kumar et al., 2016).

Antioxidant Properties

Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related. They measured the activity of these derivatives in vitro, demonstrating their potential as antioxidants (Stanchev et al., 2009).

properties

CAS RN

142735-71-5

Product Name

7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C45H60O24

Molecular Weight

984.9 g/mol

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3

InChI Key

NXXVKOAEAAJROE-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O

synonyms

acuminatoside
anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside

Origin of Product

United States

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